molecular formula C21H15F4N5O2 B2430789 3-(2-fluorobenzyl)-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1421476-93-8

3-(2-fluorobenzyl)-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2430789
CAS No.: 1421476-93-8
M. Wt: 445.378
InChI Key: HCAVCSLHJKHUPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione core, followed by the introduction of the benzyl groups. The fluorine and trifluoromethyl groups could be introduced either before or after the attachment of the benzyl groups, depending on the specific synthetic route chosen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bicyclic core, with the benzyl groups attached at the 3 and 7 positions. The fluorine and trifluoromethyl substituents on the benzyl groups would likely have a significant impact on the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the ring system, the carbonyl groups, and the fluorine and trifluoromethyl substituents. The carbonyl groups could potentially undergo reactions such as nucleophilic addition or reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine and trifluoromethyl groups could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Herbicidal Activities

3-(4-fluorobenzyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, a compound similar to the queried chemical, has demonstrated significant herbicidal activities. This compound was tested against Brassica napus and showed a high effectiveness rate at certain concentrations (Yang Huazheng, 2013).

Synthesis Methods

Efficient synthesis methods for pyrimido[4,5-d]pyrimidine-2,4-diones, which include the specified compound, have been developed. These methods involve condensation reactions under solvent-free conditions, offering an effective way to produce these compounds (A. Bazgir, M. Dabiri, S. C. Azimi, Hamid Arvinnezhad, 2008).

Urease Inhibition

Derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-diones, closely related to the specified compound, have been synthesized and found to exhibit varying degrees of urease inhibition activity. This property is significant for potential medical applications (A. Rauf, Sumaira Liaqat, A. M. Qureshi, et al., 2010).

Antimicrobial Activities

Compounds similar to the queried chemical have been shown to possess promising antimicrobial activity against various bacterial and fungal species. This indicates their potential use in developing new antibacterial and antifungal agents (A. Aksinenko, T. V. Goreva, T. A. Epishina, et al., 2016).

Antitumor Activities

Pyrimidine derivatives, including those structurally related to the queried compound, have been investigated for their antitumor activities. Some of these compounds have shown significant activity against various cancer cell lines, highlighting their potential as antitumor agents (S. Raić-Malić, D. Svedružić, T. Gazivoda, et al., 2000).

Larvicidal Activity

Some pyrimidine derivatives have been reported to exhibit significant larvicidal activity. This suggests their potential use in controlling mosquito populations and thereby reducing the spread of mosquito-borne diseases (S. Gorle, S. Maddila, Santosh Chokkakula, et al., 2016).

Future Directions

Further studies could be conducted to fully characterize the physical and chemical properties of this compound, as well as to investigate its potential biological activities. This could include in vitro and in vivo studies to evaluate its potential therapeutic effects .

Properties

IUPAC Name

6-[(2-fluorophenyl)methyl]-2-[[3-(trifluoromethyl)phenyl]methylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F4N5O2/c22-16-7-2-1-5-13(16)11-30-18(31)15-10-27-19(28-17(15)29-20(30)32)26-9-12-4-3-6-14(8-12)21(23,24)25/h1-8,10H,9,11H2,(H2,26,27,28,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAVCSLHJKHUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC(=CC=C4)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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